(1R,3R,4R)-Entecavir is a potent antiviral compound primarily used in the treatment of chronic hepatitis B virus infections. It belongs to the class of nucleoside analogs and functions as a reverse transcriptase inhibitor. Entecavir is specifically designed to mimic the structure of guanosine, allowing it to effectively interfere with viral replication processes.
Entecavir was first synthesized and developed by Bristol-Myers Squibb and received approval from the U.S. Food and Drug Administration in 2005. It is derived from a structural modification of deoxyguanosine, enhancing its efficacy against hepatitis B virus by promoting selective inhibition of viral polymerases.
Entecavir is classified as a nucleoside analog and an antiviral agent. Its chemical structure allows it to act as a substrate for viral DNA polymerases, which are essential for the replication of the hepatitis B virus.
The synthesis of (1R,3R,4R)-Entecavir involves several key steps that utilize various chemical reactions to construct its complex molecular framework.
The synthesis can be described in detail through the following reaction pathways:
The molecular formula for (1R,3R,4R)-Entecavir is CHNO. Its structure features:
(1R,3R,4R)-Entecavir participates in several chemical reactions during its synthesis:
Reactions are typically conducted under controlled temperatures and conditions to optimize yield:
(1R,3R,4R)-Entecavir exerts its antiviral effects by competing with natural nucleotides for incorporation into viral DNA during replication. Once incorporated, it leads to chain termination due to the absence of a 3'-hydroxyl group necessary for further elongation.
(1R,3R,4R)-Entecavir is primarily used in clinical settings for:
(1R,3R,4R)-Entecavir (C~12~H~15~N~5~O~3~, MW 277.28 g/mol) is a stereochemically defined carbocyclic guanosine analogue characterized by a cyclopentane core replacing the natural sugar moiety. Its absolute configuration features three contiguous chiral centers: R-configuration at positions 1, 3, and 4 of the cyclopentyl ring. This stereochemistry creates a distinct three-dimensional topology essential for molecular recognition. The molecule incorporates an exocyclic methylene group (C=CH~2~) at C2 and a hydroxymethyl substituent (-CH~2~OH) at C3, both projecting equatorially relative to the cyclopentane ring. The purine base adopts an anti-conformation about the glycosidic bond, positioning the hydrogen-bond donor/acceptor motifs (2-amino-6-oxo groups) to mimic deoxyguanosine triphosphate (dGTP) [5] [7] [8].
Table 1: Key Structural Features of (1R,3R,4R)-Entecavir
Structural Element | Description | Role in HBV Inhibition |
---|---|---|
Cyclopentane Ring | Carbocyclic scaffold with (1R,3R,4R) stereochemistry | Mimics deoxyribose conformation |
Exocyclic Methylene (C2) | =CH~2~ group projecting equatorially | Enhances hydrophobic interactions with polymerase |
Hydroxymethyl Group (C3) | -CH~2~OH substituent | Participates in H-bonding network |
2-Amino-6-oxopurine | Guanine analogue | Base-pairs with cytosine in DNA template |
Hydroxyl Group (C4) | -OH substituent | Stabilizes ring conformation & solvation |
Crystallographic studies reveal intramolecular hydrogen bonding between the C4 hydroxyl and N3 of the purine ring, stabilizing the synclinal conformation of the cyclopentane. This rigid conformation optimally positions the pharmacophoric elements for binding within the hydrophobic NTP pocket of HBV polymerase [4] [8]. The melting point exceeds 239°C, indicative of high crystallinity and stability, while solubility is limited in polar solvents (slight in DMSO, very slight in methanol) due to strong intermolecular H-bonding [5] [8].
The stereochemical precision of (1R,3R,4R)-Entecavir is critical for antiviral activity, as evidenced by profound activity differences between enantiomers. The unnatural (1S,3S,4S)-enantiomer exhibits >300-fold reduced potency against HBV DNA polymerase compared to the (1R,3R,4R)-form (EC~50~ >1 µM vs. 3.75 nM). This disparity arises from diastereoselective recognition by the enzyme’s active site, which exhibits high complementarity only to the (1R,3R,4R)-configuration [5] [7].
Table 2: Comparative Activity of Entecavir Enantiomers
Stereoisomer | HBV Polymerase IC~50~ (nM) | Relative Potency | Key Resistance Mutations Affecting Binding |
---|---|---|---|
(1R,3R,4R)-Entecavir | 0.5 - 3.75 | 1x (Reference) | L180M, M204V/I, T184G, S202I/G |
(1S,3S,4S)-Entecavir | >1000 | >300x lower | Minimal change (no clinical relevance) |
Lamivudine (3TC) | 120 - 400 | ~100x lower | M204V/I (alone sufficient for high resistance) |
Molecular modeling illustrates that inversion at C1, C3, or C4 disrupts critical interactions:
Clinically, the (1R,3R,4R)-configuration confers resilience against resistance. While lamivudine resistance (via M204V/I mutation) causes >1000-fold reduced susceptibility, (1R,3R,4R)-Entecavir maintains efficacy (only 8-fold reduction) against M204V/I mutants when paired with L180M. This is attributed to its optimized stereochemistry allowing adaptation within the mutated NTP pocket [1] [2] [4].
The antiviral activity of (1R,3R,4R)-Entecavir stems from synergistic structural elements that enable multimodal inhibition of HBV polymerase:
Table 3: Impact of HBV Polymerase Mutations on (1R,3R,4R)-Entecavir Activity
Mutation(s) | Fold-Change in EC~50~ | Structural Consequence | Effect on Clinical Efficacy |
---|---|---|---|
Wild-type | 1x | N/A | 90% HBV DNA suppression at 48 weeks [1] [3] |
M204V | 8x | Altered dNTP binding pocket geometry | Reduced efficacy |
L180M + M204V | 35x | Reduced size of hydrophobic cleft for exocyclic methylene | Virologic breakthrough in 6% at Year 1 [1] |
L180M + M204V + S202G | >250x | Loss of H-bond to C4-OH & distorted active site | Treatment failure |
A181T/V | <1.5x | No direct interference with Entecavir binding | Fully active [2] [4] |
The SAR underscores that (1R,3R,4R)-Entecavir’s unique stereochemistry and functional groups enable potent, selective, and sustained HBV inhibition—properties leveraged in next-generation capsid inhibitors like GLS4, designed to overcome Entecavir resistance .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: